molecular formula C24H30ClN3O5S B2917192 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216606-31-3

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2917192
CAS RN: 1216606-31-3
M. Wt: 508.03
InChI Key: XFYMLVJXRKUPFP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and studied their biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various types of reactions depending on the specific derivative and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point, yield, and spectral data can provide information about the physical and chemical properties of these compounds .

Scientific Research Applications

Anticancer Activity

Compounds with thiazole derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than reference drugs (Ravinaik et al., 2021). This suggests the potential of thiazole derivatives in developing novel anticancer agents.

Antimicrobial and Anti-inflammatory Agents

Thiazole derivatives have also been reported to have antimicrobial and anti-inflammatory properties. For example, certain thiazolecarboxamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013). These findings highlight the versatility of thiazole derivatives as potential leads for developing new therapeutic agents.

Neuroprotective and Psychotropic Effects

Studies have explored the neuroprotective and psychotropic effects of thiazole derivatives. For instance, certain thiazolecarboxamides were synthesized and found to possess significant anti-anoxic (AA) activity, indicating their potential for cerebral protection (Ohkubo et al., 1995). Additionally, some derivatives have demonstrated psychotropic activity in vivo, suggesting their use in treating neurological disorders.

Corrosion Inhibition

Beyond pharmacological applications, thiazole derivatives have been studied for their potential as corrosion inhibitors. For example, benzimidazole derivatives, which share structural similarities with thiazoles, have shown effective inhibition of N80 steel corrosion in hydrochloric acid, suggesting their utility in industrial applications (Yadav et al., 2016).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on the specific derivative. Some benzothiazole derivatives have been found to exhibit cytotoxicity against certain cell lines . Therefore, proper safety precautions should be taken when handling these compounds.

Future Directions

The future directions of research into benzothiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the study of their mechanisms of action, and the development of methods for their safe and effective use .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S.ClH/c1-29-19-15-17(16-20(30-2)22(19)31-3)23(28)27(10-6-9-26-11-13-32-14-12-26)24-25-18-7-4-5-8-21(18)33-24;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYMLVJXRKUPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

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